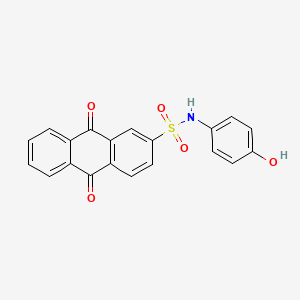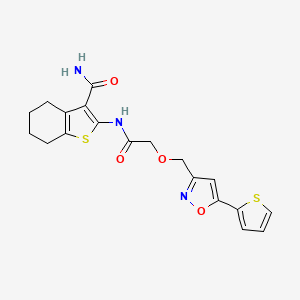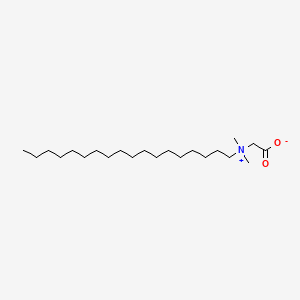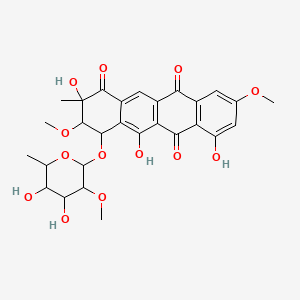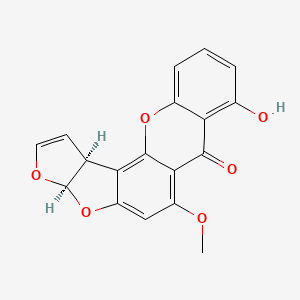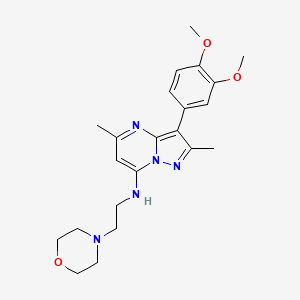
T-00127_HEV1
Vue d'ensemble
Description
Applications De Recherche Scientifique
T-00127_HEV1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PI4KIIIβ and its role in various biochemical pathways.
Biology: Employed in cellular studies to understand the impact of PI4KIIIβ inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by enteroviruses.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
The primary target of T-00127_HEV1 is Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) . PI4KIIIβ is an enzyme involved in the phosphatidylinositol signaling pathway, playing a crucial role in intracellular processes such as protein sorting and membrane trafficking .
Mode of Action
This compound acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . It has an IC50 value of 150 nM, indicating its high affinity for PI4KIIIβ . It shows poor affinity towards pi4kiiiα & pi4kiiα .
Biochemical Pathways
By inhibiting PI4KIIIβ, this compound affects the phosphatidylinositol signaling pathway . This inhibition leads to the accumulation of PI4KIIIβ and a reduction in Phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus . The changes in these biochemical markers can impact various downstream cellular processes.
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , which could potentially influence its bioavailability.
Result of Action
This compound displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication . The compound’s action results in low cytotoxicity, with a CC50 value greater than 50 µM in HeLa cells .
Analyse Biochimique
Biochemical Properties
T-00127_HEV1 interacts with PI4KIIIβ, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a critical component of cellular membranes . It acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . The compound has been shown to cause PI4KIIIβ accumulation and reduce PI4P at the Golgi apparatus .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit viral RNA replication in a dose-dependent manner . It exhibits low cytotoxicity in HeLa cells, suggesting that it may be well-tolerated in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the ATP-binding site of PI4KIIIβ . This inhibition leads to a reduction in the production of PI4P, thereby disrupting the normal function of cellular membranes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. The compound has been shown to inhibit PI4KIIIβ activity at 10 μM, with residual activity observed at 3% and 5% .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, the compound has been shown to exhibit an attractive pharmacokinetic profile in mice .
Metabolic Pathways
This compound is involved in the phosphatidylinositol signaling system, specifically targeting the PI4KIIIβ enzyme . This enzyme plays a crucial role in the synthesis of PI4P, a key component of cellular membranes .
Transport and Distribution
Given its role as a PI4KIIIβ inhibitor, it is likely that it may interact with cellular transporters or binding proteins involved in phosphatidylinositol metabolism .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role in inhibiting PI4KIIIβ and reducing PI4P at the Golgi apparatus, it is likely that it localizes to this subcellular compartment .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de T-00127_HEV1 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolopyrimidinamine. Les étapes clés comprennent :
Formation du noyau de pyrazolopyrimidinamine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe diméthoxyphényle : Cette étape implique généralement une réaction de substitution où le groupe diméthoxyphényle est introduit dans la structure de base.
Fixation du groupe morpholinoéthyle : Ceci est réalisé par une réaction de substitution nucléophile, où le groupe morpholinoéthyle est fixé à l'atome d'azote du noyau de pyrazolopyrimidinamine.
Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique :
Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés du produit final.
Utilisation de réactifs et de solvants de qualité industrielle : Pour maintenir la cohérence et l'extensibilité.
Purification et cristallisation : Pour obtenir le composé dans sa forme la plus pure, adaptée aux applications ultérieures.
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe diméthoxyphényle, conduisant à la formation de dérivés quinoniques.
Réduction : Le composé peut être réduit au niveau du noyau de pyrazolopyrimidinamine, modifiant ainsi ses propriétés électroniques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés réduits de la pyrazolopyrimidinamine.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la PI4KIIIβ et son rôle dans diverses voies biochimiques.
Biologie : Employé dans des études cellulaires pour comprendre l'impact de l'inhibition de la PI4KIIIβ sur les processus cellulaires.
Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des infections virales, en particulier celles causées par les entérovirus.
Industrie : Utilisé dans le développement de médicaments antiviraux et comme composé de référence dans la recherche pharmaceutique
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la phosphatidylinositol 4-kinase III bêta (PI4KIIIβ). Cette inhibition perturbe la production de phosphatidylinositol 4-phosphate (PI4P) au niveau de l'appareil de Golgi, qui est essentielle à la réplication de l'ARN viral. En réduisant les niveaux de PI4P, this compound inhibe efficacement la réplication des entérovirus, y compris le poliovirus .
Composés similaires :
Enviroxime : Un autre inhibiteur de la PI4KIIIβ avec des propriétés antivirales similaires.
GW5074 : Un composé qui inhibe également la PI4KIIIβ mais avec une puissance et une spécificité différentes.
AN-12-H5 : Un composé structurellement distinct avec une activité inhibitrice de la PI4KIIIβ.
Comparaison :
Comparaison Avec Des Composés Similaires
Enviroxime: Another PI4KIIIβ inhibitor with similar antiviral properties.
GW5074: A compound that also inhibits PI4KIIIβ but with different potency and specificity.
AN-12-H5: A structurally distinct compound with PI4KIIIβ inhibitory activity.
Comparison:
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)
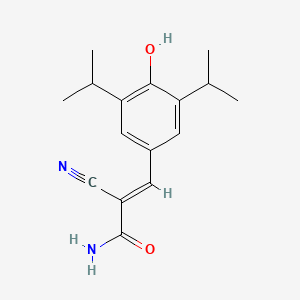

![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)
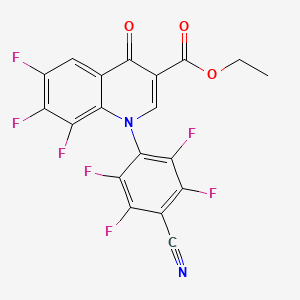
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
